molecular formula C9H11FN2O B1477047 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-60-6

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Cat. No.: B1477047
CAS No.: 2098081-60-6
M. Wt: 182.19 g/mol
InChI Key: USUOTHDGRKFLKE-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a chemical compound based on the 1,4-benzoxazepin-5-one scaffold, a structure recognized in medicinal chemistry for its relevance in anticancer discovery and central nervous system (CNS) drug development . While the specific research applications for this exact amine derivative are not fully detailed in available literature, closely related structural analogues have demonstrated significant research value. The benzo[f][1,4]oxazepinone core has been identified as a key scaffold in the development of potent and selective inhibitors of the chromatin-associated protein WDR5 . WDR5 is a high-profile target in oncology, and inhibitors bearing this core have shown improved cellular potency and favorable physicochemical properties in preclinical studies, supporting their development as novel anticancer therapeutics . Furthermore, other 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one analogues have been synthesized and evaluated for biological activities such as anticonvulsant and hypnotic effects in animal models, indicating the potential of this chemical class in neurosciences research . The specific amine functional group on this compound presents a versatile handle for further chemical derivatization, making it a valuable intermediate for researchers engaged in structure-activity relationship (SAR) studies, diversity-oriented synthesis, and the discovery of new bioactive molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUOTHDGRKFLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly as an antagonist of the prostaglandin E2 (PGE2) receptor 2 (EP2). This compound exhibits high selectivity and potency, with an IC50 value of 8 nM against PGE2 binding. It interacts with various enzymes and proteins, including the EP2 receptor, and inhibits the binding of PGE2, thereby modulating cellular cAMP levels. The nature of these interactions is primarily inhibitory, as this compound prevents the activation of the EP2 receptor by PGE2.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to reduce inflammatory neurodegeneration in murine models of cerebral ischemia. It also restores cognition in aged mice by rejuvenating cellular bioenergetics. The influence of this compound on cell function includes modulation of cell signaling pathways, particularly those involving cAMP, and alterations in gene expression related to inflammation and neuroprotection.

Molecular Mechanism

At the molecular level, this compound exerts its effects through selective inhibition of the EP2 receptor. This inhibition prevents the binding of PGE2, leading to a decrease in cAMP production. The compound’s high selectivity for the EP2 receptor over other EP receptors and its lack of CYP inhibitory potency make it a valuable tool for studying the specific pathways mediated by EP2. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory and neuroprotective responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine studies, a dosage of 10 mg/kg was found to be effective in reducing inflammatory neurodegeneration and improving cognitive function. Higher doses may lead to increased efficacy, but the potential for toxic or adverse effects at very high doses should be carefully monitored. The median effective dose (ED50) for anticonvulsant activity in related compounds was found to be around 19.0 mg/kg.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its neuroprotective effects. The compound’s ability to penetrate the blood-brain barrier and its distribution within the central nervous system are key factors in its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential off-target effects.

Biological Activity

7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a compound belonging to the oxazepine class, characterized by its unique structural features that include a fluorine atom at the 7th position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to act as an inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), which plays a crucial role in the Wnt/β-catenin signaling pathway. This inhibition can lead to significant effects on cellular processes such as gene expression and cell proliferation.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Anticonvulsant Activity : In preclinical studies, related compounds have demonstrated anticonvulsant effects in maximal electroshock (MES) tests, indicating potential therapeutic applications in seizure disorders.
  • Antimicrobial Activity : While not directly studied for antimicrobial properties, structural analogs have shown significant antimicrobial activity against various bacterial strains .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function. It has been observed to modulate neuronal activity effectively.

Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Below are key findings from recent research:

StudyFindings
Demonstrated that related oxazepines exhibit anticonvulsant properties through inhibition of TNIK.
Explored the synthesis of 7-fluoro-3-aminosteroids with notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
Investigated structure-activity relationships (SAR) revealing that modifications can enhance biological activity and metabolic stability.

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant potential of related compounds, it was found that specific oxazepines could significantly reduce seizure activity in animal models. The mechanism involved modulation of neurotransmitter release and synaptic transmission.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has indicated that substituents on the oxazepine ring can dramatically influence biological activity. For instance, increasing fluorine substitution was associated with enhanced potency against certain cellular targets while also improving metabolic stability .

Comparison with Similar Compounds

Substituent Variations in Benzoxazepines

The following table summarizes key analogs of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine, emphasizing substituent effects:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound F at position 7, NH₂ at position 4 ~210.22 (calculated) Enhanced metabolic stability; mTORC1 pathway modulation (hypothesized)
7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CH₃ at position 7 ~206.25 Reduced electronegativity; potential CNS activity
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid Cl at position 7, ketone group 317.73 Increased lipophilicity; discontinued due to stability concerns
3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile F at position 7, nitrile group ~273.27 (calculated) Electrophilic nitrile moiety; reactivity in Michael addition

Key Observations :

  • Fluorine vs. Chlorine : The 7-fluoro analog exhibits lower molecular weight and higher electronegativity compared to the 7-chloro derivative, which may improve target selectivity and reduce off-target interactions .
  • Functional Group Additions : The nitrile-containing analog () introduces reactivity for further derivatization, whereas the ketone in the 7-chloro compound () may contribute to instability under physiological conditions.

Benzoxazepines vs. Benzothiazepines

Structural analogs replacing oxygen with sulfur (e.g., benzothiazepines) exhibit distinct properties:

  • Electronic Effects: Sulfur’s larger atomic radius and lower electronegativity compared to oxygen alter ring conformation and electronic distribution.
  • Biological Activity: Benzothiazepines are frequently associated with cardiovascular targets (e.g., ryanodine receptors), whereas benzoxazepines are explored in oncology and neurology .

Preparation Methods

Lactam-Based Synthesis via Schmidt Rearrangement

  • Starting Material: 4-Chromanone
  • Key Steps:

    • Treatment of 4-chromanone with sodium azide to form a lactam intermediate.
    • Regioselective bromination to introduce a bromine substituent.
    • Reduction of the lactam to the corresponding amine using lithium aluminum hydride.
    • Protection of the amine as a tert-butyl carbamate (Boc protection) to form tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate.
  • Challenges:

    • Debromination during the reduction step, especially at larger scales, leading to up to 40% byproduct formation.
    • Regioselectivity issues if bromination is performed after reduction.
    • Difficulties in separating brominated and debrominated products at scale.
  • Scale and Yield: Over 15 kg of starting material was prepared with an overall yield of 58% for tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate.

Imide-Based Synthesis via Borane Reduction

  • Starting Material: 5-Bromosalicylamide
  • Key Steps:

    • Alkylation of 5-bromosalicylamide with ethyl bromoacetate in the presence of potassium carbonate to form an ether intermediate.
    • Cyclization to form an imide using sodium tert-amylate.
    • Reduction of the imide to the amine using borane-tetrahydrofuran complex.
    • Quenching of excess borane with methanol and breaking the amine-borane complex by refluxing with concentrated hydrochloric acid.
  • Advantages:

    • Avoids the debromination problem seen with lithium aluminum hydride.
    • Avoids safety concerns associated with Schmidt rearrangement.
  • Challenges:

    • Slow filtration of the imide intermediate on a large scale.
    • Low yield of imide (23%) due to hydrolysis during aqueous acid quench.
    • Requirement of large excess borane and careful control of heat and gas evolution during reduction.
    • Scale-up difficulties due to hydrogen gas evolution and safety concerns.
  • Scale and Yield: The process was optimized to handle multiple 500 g batches, with careful calorimetric control to manage heat and gas evolution.

Process Development and Scale-Up

  • The lactam-based route was initially used but was limited by debromination and regioselectivity issues.
  • The imide-based route was developed to mitigate these problems, involving safer reagents and more controlled conditions.
  • Both routes required optimization of reaction conditions, quenching procedures, and purification steps to achieve high purity (up to 99.7% by HPLC) and acceptable yields.
  • The final product was often isolated as a hydrochloride salt for stability and handling.

Summary Table of Preparation Methods

Step No. Methodology Key Reagents/Conditions Yield (%) Scale (kg) Notes
1 Lactam formation (Schmidt rearr.) 4-Chromanone, sodium azide - 0.5 Initial step, formation of lactam
2 Bromination Elemental bromine, iron powder - 0.5 Regioselective bromination
3 Lactam reduction Lithium aluminum hydride Variable 0.5 Debromination issues at scale
4 Boc protection Boc-anhydride, aqueous base 58 15+ Formation of tert-butyl carbamate
5 Imide formation 5-Bromosalicylamide, ethyl bromoacetate, K2CO3 23 0.5 Low yield due to hydrolysis
6 Imide cyclization Sodium tert-amylate - 0.5 Formation of benzoxazepine imide
7 Imide reduction Borane-THF, methanol quench, HCl reflux - Multiple 0.5 batches Requires careful heat and gas control

Research Findings and Observations

  • The debromination side reaction is a significant challenge in the lactam reduction step, increasing with scale.
  • The imide-based synthesis offers a safer and more reliable route but requires careful process control to prevent hydrolysis and manage borane reduction safely.
  • The telescoped synthesis from tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate to the amine intermediate was successfully scaled to multi-kilogram quantities with yields around 63%.
  • Subsequent coupling reactions with fluorinated benzoic acid derivatives enable the final assembly of kinase inhibitor molecules.
  • The overall synthetic sequence to the kinase inhibitor containing the benzoxazepine core achieved 21% yield over eight isolated steps with high purity (99.7% HPLC).

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 2
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

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